![molecular formula C8H7NO2S B1590637 6-Methoxy-2(3H)-benzothiazolone CAS No. 40925-65-3](/img/structure/B1590637.png)
6-Methoxy-2(3H)-benzothiazolone
Overview
Description
6-Methoxy-2(3H)-benzoxazolone, also known as 6-MBOA, belongs to the class of organic compounds known as benzoxazolones . It is found in maize roots and is a key component of Biological Nitrification Inhibition (BNI) in maize .
Synthesis Analysis
The synthesis of 6-Methoxy-2(3H)-benzoxazolone or its derivatives has been reported in several studies . For instance, a series of novel 2-(6-methoxy-2-naphthyl)propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2(3H)-benzoxazolone is characterized by a benzoxazolone core with a methoxy group attached .Chemical Reactions Analysis
6-Methoxy-2(3H)-benzoxazolone has been found to inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .Scientific Research Applications
Biological Nitrification Inhibition (BNI)
MBOA has been identified as a key compound in the biological nitrification inhibition process in plants. It is released from maize roots and has been shown to suppress nitrification effectively, which is crucial for improving nitrogen uptake and reducing nitrogen losses in agricultural fields . MBOA inhibits the conversion of ammonia (NH₃) to hydroxylamine (NH₂OH) and further to nitrite (NO₂⁻) in the ammonia-oxidizing bacterium Nitrosomonas europaea, indicating that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Mechanism of Action
Future Directions
6-Methoxy-2(3H)-benzoxazolone has been identified as a key component of BNI in maize, which is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields . This finding could serve as the groundwork for the construction of an advanced environment-friendly agricultural system .
properties
IUPAC Name |
6-methoxy-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYQLRSABFZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548276 | |
Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2(3H)-benzothiazolone | |
CAS RN |
40925-65-3 | |
Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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